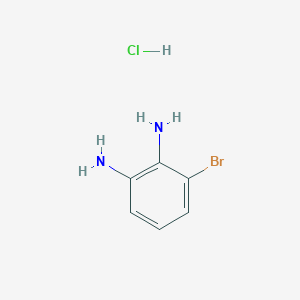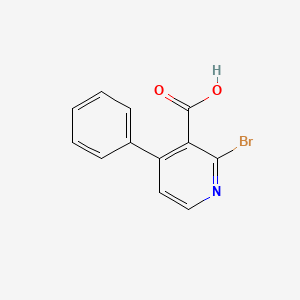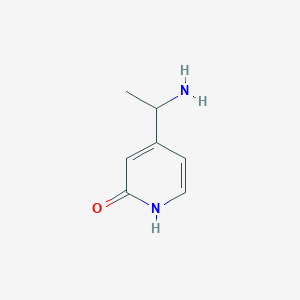
3-Bromobenzol-1,2-diamin-hydrochlorid
Übersicht
Beschreibung
3-Bromobenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2. It is a derivative of benzene, featuring a bromine atom and two amine groups on the benzene ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzene-1,2-diamine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromobenzene-1,2-diamine hydrochloride can be synthesized through various synthetic routes. One common method involves the bromination of benzene-1,2-diamine using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of 3-Bromobenzene-1,2-diamine hydrochloride may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromobenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the amine groups to nitro groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amine groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of 3-Bromobenzene-1,2-dinitrochloride.
Reduction: Formation of 3-Bromobenzene-1,2-diamine.
Substitution: Formation of 3-Iodobenzene-1,2-diamine or 3-Hydroxybenzene-1,2-diamine.
Wirkmechanismus
3-Bromobenzene-1,2-diamine hydrochloride is similar to other brominated aromatic amines, such as 2-Bromobenzene-1,3-diamine and 4-Bromobenzene-1,2-diamine. its unique structure, with the bromine atom and amine groups in specific positions, gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzene-1,3-diamine
4-Bromobenzene-1,2-diamine
3-Bromobenzene-1,4-diamine
2-Bromobenzene-1,2-diamine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
3-bromobenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEONOCWRBGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718460 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-74-5 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)




